molecular formula C14H18ClN B3318095 N 0425 hydrochloride CAS No. 98640-74-5

N 0425 hydrochloride

Cat. No. B3318095
CAS RN: 98640-74-5
M. Wt: 235.75
InChI Key: OIOUYKUZONMMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N 0425 hydrochloride” is also known as “N-methyl-N-propargyl-2-aminotetralin hydrochloride”. It is a potent monoamine oxidase (MAO) inhibitor . This compound is equipotent for MAO-A and MAO-B in vitro . Both enantiomers of this compound are available as well .


Molecular Structure Analysis

The molecular formula of “N 0425 hydrochloride” is C14H17N.HCl . The molecular weight is 235.75 .


Chemical Reactions Analysis

“N 0425 hydrochloride” is a potent monoamine oxidase (MAO) inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines. They are found bound to the outer membrane of mitochondria in most cell types in the body. The enzyme’s main function is to oxidize monoamines such as norepinephrine, serotonin, and dopamine .


Physical And Chemical Properties Analysis

“N 0425 hydrochloride” is soluble in water and DMSO . The molecular weight is 235.75 .

Mechanism of Action

“N 0425 hydrochloride” acts as a potent monoamine oxidase (MAO) inhibitor . It is equipotent for MAO-A and MAO-B in vitro . Monoamine oxidase inhibitors (MAOIs) block the action of monoamine oxidase enzymes, thereby increasing the levels of norepinephrine, serotonin, and dopamine in the brain.

properties

IUPAC Name

N-methyl-N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14;/h1,4-7,14H,8-11H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOUYKUZONMMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CCC2=CC=CC=C2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N 0425 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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